molecular formula C11H18BrNOSi B8207798 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]pyridine

4-Bromo-2-[(tert-butyldimethylsilyl)oxy]pyridine

Cat. No.: B8207798
M. Wt: 288.26 g/mol
InChI Key: ADOUXZJSQWDGDT-UHFFFAOYSA-N
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Description

4-Bromo-2-[(tert-butyldimethylsilyl)oxy]pyridine is a chemical compound with the molecular formula C11H18BrNOSi. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a bromine atom at the 4-position and a tert-butyldimethylsilyloxy group at the 2-position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

(4-bromopyridin-2-yl)oxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNOSi/c1-11(2,3)15(4,5)14-10-8-9(12)6-7-13-10/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOUXZJSQWDGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=NC=CC(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNOSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]pyridine typically involves the following steps:

    Bromination of Pyridine: Pyridine is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Protection of Hydroxyl Group: The hydroxyl group at the 2-position is protected by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This forms the tert-butyldimethylsilyloxy group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(tert-butyldimethylsilyl)oxy]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Deprotection: The tert-butyldimethylsilyloxy group can be removed under acidic or basic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) are used to remove the silyl protecting group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 4-amino-2-[(tert-butyldimethylsilyl)oxy]pyridine or 4-thio-2-[(tert-butyldimethylsilyl)oxy]pyridine can be formed.

    Deprotected Products: Removal of the silyl group yields 4-bromo-2-hydroxypyridine.

Scientific Research Applications

4-Bromo-2-[(tert-butyldimethylsilyl)oxy]pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]pyridine depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a nucleophilic substitution mechanism. The tert-butyldimethylsilyloxy group serves as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-hydroxypyridine: Lacks the silyl protecting group and is more reactive at the hydroxyl site.

    4-Bromo-2-methoxypyridine: Contains a methoxy group instead of a silyloxy group, leading to different reactivity and applications.

    4-Bromo-2-[(tert-butyldimethylsilyl)oxy]aniline: Similar structure but with an aniline group, used in different types of reactions.

Uniqueness

4-Bromo-2-[(tert-butyldimethylsilyl)oxy]pyridine is unique due to the presence of both a bromine atom and a silyl-protected hydroxyl group. This combination allows for selective reactions at the bromine site while protecting the hydroxyl group, making it a versatile intermediate in organic synthesis.

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